Pralnacasan

描述

This compound is a small molecule drug with a maximum clinical trial phase of II.

NSAID, ICE inhibitor & metastasis inhibitor; RN & structure in first source

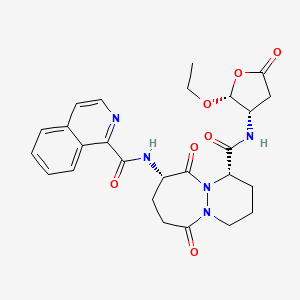

Structure

3D Structure

属性

IUPAC Name |

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAGHAZMQSCAKJ-WAHHBDPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172873 | |

| Record name | Pralnacasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192755-52-5 | |

| Record name | Pralnacasan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralnacasan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pralnacasan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALNACASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pralnacasan mechanism of action on NLRP3 inflammasome

An In-depth Technical Guide to the Mechanism of Action of Pralnacasan on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (VX-740) is a potent, orally bioavailable prodrug that is metabolized to a selective, reversible inhibitor of caspase-1. By targeting the catalytic site of this key enzyme, pralancasan effectively blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are central mediators of inflammation downstream of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This guide provides a detailed overview of the mechanism of action of pralancasan, its interaction with the NLRP3 inflammasome pathway, quantitative data on its inhibitory activity, and detailed protocols for relevant in vitro experiments.

Core Mechanism of Action

This compound is a peptidomimetic prodrug designed to specifically target caspase-1.[1][2] Following oral administration, it is converted by plasma esterases into its active form.[3] The active metabolite acts as a reversible inhibitor of caspase-1 by binding to the enzyme's active site.[2][3] This binding is achieved through the formation of a thiohemiketal adduct with the catalytic cysteine residue (C285) in the active site of caspase-1, which mimics the tetrahedral transition state of the substrate.[2][3] The structure of the inhibitor is derived from the preferred caspase-1 recognition sequence, YVAD.[1] By blocking the catalytic activity of caspase-1, pralancasan prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[3]

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Its activation is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS) or endogenous cytokines like tumor necrosis factor-alpha (TNF-α).[6] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate), and pore-forming toxins (e.g., nigericin), can provide the second signal.[8] This triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][5] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.

Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature forms, which are subsequently secreted from the cell.[4] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

This compound's inhibitory action on caspase-1 occurs downstream of the inflammasome assembly, directly preventing the final step of cytokine maturation.

Quantitative Data: this compound Inhibition of Caspase-1

The potency of pralancasan's active metabolite as a caspase-1 inhibitor has been quantified in several studies.

| Parameter | Value | Species | Assay Conditions | Reference |

| K | 1.4 nM | Not Specified | Not Specified | [9] |

| IC | 1.3 nM | Not Specified | Preclinical studies |

Signaling Pathway and Experimental Workflow Diagrams

Caption: NLRP3 inflammasome pathway and the inhibitory action of pralancasan.

Caption: Experimental workflow for assessing pralancasan's efficacy.

Experimental Protocols

1. NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the in vitro activation of the NLRP3 inflammasome in the human monocytic cell line THP-1, a common model for studying inflammation.[10][11][12]

Materials:

-

THP-1 monocytes (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Nigericin or ATP

-

This compound

-

96-well cell culture plates

Methodology:

-

Cell Seeding and Differentiation:

-

Priming (Signal 1):

-

After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium.

-

Prime the cells with LPS at a concentration of 1 µg/mL for 4 hours.[13]

-

-

Inhibitor Treatment:

-

Following priming, remove the LPS-containing medium.

-

Add fresh medium containing various concentrations of pralancasan (or vehicle control) and incubate for 1 hour.

-

-

Activation (Signal 2):

-

To activate the NLRP3 inflammasome, add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

-

Lyse the remaining cells for caspase-1 activity assay.

-

2. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.[14][15][16]

Materials:

-

Human IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

-

Cell culture supernatants from the inflammasome activation experiment

-

Wash buffer

-

Stop solution

-

Microplate reader

Methodology:

-

Plate Coating:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.[14]

-

-

Sample and Standard Incubation:

-

Detection Antibody Incubation:

-

Streptavidin-HRP Incubation:

-

Substrate Development:

-

Measurement:

3. Caspase-1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of caspase-1 in cell lysates using a colorimetric substrate.[17][18]

Materials:

-

Cell lysates from the inflammasome activation experiment

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA)[19]

-

Assay buffer

-

96-well plate

-

Microplate reader

Methodology:

-

Cell Lysis:

-

After collecting the supernatant, lyse the cells in a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate to ensure equal loading.

-

-

Assay Reaction:

-

Measurement:

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of caspase-1 that effectively abrogates the downstream inflammatory signaling of the NLRP3 inflammasome. Its mechanism of action, involving the reversible inhibition of the caspase-1 active site, prevents the maturation of key pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for researchers to investigate the efficacy of pralancasan and other potential inflammasome inhibitors in a controlled in vitro setting. This in-depth understanding is crucial for the continued development of targeted anti-inflammatory therapeutics.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. scispace.com [scispace.com]

- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. synthego.com [synthego.com]

- 11. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Caspase-1 Substrate (Ac-YVAD-pNA) [1mM], Colorimetric – Cepham Life Sciences [cephamlsi.com]

- 18. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Pralnacasan (VX-740): A Technical Chronicle of a Pioneering Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralnacasan (VX-740), a potent, selective, and orally bioavailable inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, represents a significant milestone in the exploration of anti-inflammatory therapeutics. Developed by Vertex Pharmaceuticals, this compound was a pioneering agent targeting the inflammasome pathway, a critical component of the innate immune system. Although its clinical development was ultimately halted due to long-term toxicity findings in preclinical studies, the story of this compound offers invaluable insights into the science of caspase-1 inhibition, the intricacies of drug development, and the challenges of translating potent enzymatic inhibition into safe and effective therapies. This in-depth guide provides a comprehensive overview of the discovery, development, and scientific underpinnings of this compound, tailored for a technical audience.

Introduction: The Rationale for Caspase-1 Inhibition

The inflammatory process, while essential for host defense, can become dysregulated and contribute to the pathology of numerous chronic diseases, including rheumatoid arthritis and osteoarthritis. A key mediator of inflammation is the cytokine Interleukin-1β (IL-1β), which is produced as an inactive precursor, pro-IL-1β. The proteolytic cleavage of pro-IL-1β into its active, secreted form is catalyzed by caspase-1.[1][2] Caspase-1 itself is activated through the assembly of multiprotein complexes called inflammasomes in response to a variety of pathogenic and endogenous danger signals.[2][3] By inhibiting caspase-1, it was hypothesized that the production of mature IL-1β and another pro-inflammatory cytokine, IL-18, could be suppressed, thereby offering a targeted anti-inflammatory therapeutic strategy.[4][5]

Discovery and Preclinical Development

This compound (VX-740) was discovered by Vertex Pharmaceuticals as a result of an extensive drug discovery program focused on identifying small molecule inhibitors of caspase-1.[6] It is a non-peptide, orally bioavailable prodrug of the active inhibitor.[5][7]

Mechanism of Action

This compound is a reversible and specific inhibitor of caspase-1.[7] The active form of the drug targets the active site of the enzyme, preventing the processing of pro-IL-1β and pro-IL-18.

Potency and Selectivity

The active metabolite of this compound is a potent inhibitor of caspase-1, with a reported Ki of 1.4 nM.[8]

| Parameter | Value | Reference |

| Target | Caspase-1 (Interleukin-1β Converting Enzyme) | [8] |

| Ki | 1.4 nM | [8] |

| Mechanism | Reversible Inhibition | [7] |

Table 1: In Vitro Potency of this compound's Active Metabolite

Preclinical Efficacy in Animal Models

This compound demonstrated significant efficacy in animal models of inflammatory diseases, particularly osteoarthritis.

In two distinct mouse models of osteoarthritis, this compound showed a reduction in joint damage.[4]

-

Collagenase-Induced Osteoarthritis (CIOA) in Balb/c Mice: Oral administration of this compound at doses of 12.5 and 50 mg/kg twice daily resulted in a significant reduction of osteoarthritis histopathological scores by 13-22%.[4]

-

Spontaneous Osteoarthritis in STR/1N Mice: In this model, this compound administered in the feed at a high dose of 4200 ppm also significantly reduced osteoarthritis scores.[4] Furthermore, it led to a significant reduction in urinary biomarkers of joint damage, with a 59% decrease in hydroxylysylpyridinoline (HP) cross-links and an 84% reduction in the HP/LP (lysylpyridinoline) ratio.[4]

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Collagenase-Induced OA (Balb/c mice) | 12.5 and 50 mg/kg, twice daily (oral) | 13-22% reduction in histopathological scores | [4] |

| Spontaneous OA (STR/1N mice) | 4200 ppm in feed | Significant reduction in histopathological scores; 59% reduction in urinary HP, 84% reduction in urinary HP/LP ratio | [4] |

Table 2: Summary of this compound Efficacy in Murine Osteoarthritis Models

Preclinical studies also demonstrated that this compound could inhibit type II collagen-induced arthritis in mice, reducing forepaw inflammation and decreasing disease severity by 70%.[7]

Clinical Development

This compound advanced into clinical trials for the treatment of rheumatoid arthritis.

Phase I Clinical Trials

Phase I studies in healthy volunteers were initiated in October 1998 by Vertex and their partner Hoechst Marion Roussel (later Aventis).[6] These trials, involving 50 volunteers, were designed to assess the pharmacokinetics and tolerability of single doses of the compound.[6] The results indicated that this compound was well-tolerated and possessed good oral bioavailability.[7]

Phase II Clinical Trials

Following the promising Phase I results, a Phase II clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with rheumatoid arthritis.[9] A 28-day pilot study in rheumatoid arthritis patients was also completed in Europe. Initial results from Phase I/IIa studies suggested that this compound significantly reduced joint symptoms and inflammation in patients with rheumatoid arthritis.[7]

Discontinuation of Clinical Development

In November 2003, Vertex and Aventis announced the voluntary suspension of the Phase II clinical trials of this compound.[10] This decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities in animals exposed to high doses of the drug.[10] It is important to note that similar liver toxicity had not been observed in human trials up to that point.[10] However, as a precautionary measure, the clinical program was halted pending further evaluation of the animal toxicology results.[7]

Signaling Pathways and Experimental Workflows

The Inflammasome Signaling Pathway

This compound's therapeutic target, caspase-1, is a key effector enzyme in the inflammasome signaling pathway. This pathway is critical for the innate immune response to pathogens and cellular damage.

Figure 1: The Inflammasome Signaling Pathway and the Site of this compound Inhibition.

Experimental Workflow: In Vitro Caspase-1 Inhibition Assay

The potency of this compound and other caspase-1 inhibitors is typically determined using an in vitro enzymatic assay. The general workflow for such an assay is outlined below.

Figure 2: General Experimental Workflow for an In Vitro Caspase-1 Inhibition Assay.

Experimental Protocols

While specific, detailed internal protocols from Vertex Pharmaceuticals are not publicly available, the following represents a generalized, literature-based protocol for a key experiment.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human caspase-1.

Materials:

-

Recombinant human caspase-1 (active enzyme)

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Add a fixed amount of recombinant human caspase-1 to each well of the 96-well plate containing either the test compound dilutions or vehicle control (assay buffer with DMSO).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic caspase-1 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for AFC, excitation ~400 nm, emission ~505 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

This compound (VX-740) was a pioneering effort in the targeted inhibition of caspase-1 for the treatment of inflammatory diseases. Its potent and selective profile, coupled with oral bioavailability, demonstrated the feasibility of this therapeutic approach. The preclinical efficacy data in models of arthritis were encouraging and supported its advancement into clinical trials.

The discontinuation of this compound's development due to long-term animal toxicity highlights a critical challenge in drug development: ensuring the long-term safety of potent enzyme inhibitors that may have unforeseen off-target effects or consequences of sustained pathway inhibition. Despite its ultimate fate, the research and development of this compound have significantly contributed to our understanding of the inflammasome pathway and have paved the way for the development of next-generation caspase inhibitors and other modulators of this critical inflammatory signaling cascade. The lessons learned from the this compound program continue to inform the design and development of novel anti-inflammatory therapies.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H29N5O7 | CID 153270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. investors.vrtx.com [investors.vrtx.com]

- 10. go.drugbank.com [go.drugbank.com]

Pralnacasan: A Technical Guide to its Role in Inhibiting IL-1β Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pralnacasan (VX-740), a potent and selective inhibitor of Caspase-1, and its critical role in the modulation of the inflammatory cytokine Interleukin-1β (IL-1β). This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of this compound.

Introduction: The IL-1β Pathway and the Therapeutic Potential of this compound

Interleukin-1β is a powerful pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases.[1][2] Unlike many cytokines, IL-1β is synthesized as an inactive precursor, pro-IL-1β, which requires proteolytic cleavage to become biologically active. This critical activation step is mediated by the cysteine protease Caspase-1.[1][2]

This compound (also known as VX-740 or HMR 3480) is an orally bioavailable prodrug that is converted in the body to its active form, VRT-18858 (or RU 36384).[3][4] As a non-peptide, reversible inhibitor of Caspase-1, this compound effectively blocks the processing of pro-IL-1β, thereby preventing the release of its mature, active form and subsequent inflammatory signaling.[1][2][3] This targeted mechanism of action has positioned this compound as a significant therapeutic candidate for conditions such as rheumatoid arthritis and osteoarthritis.[1][4]

Mechanism of Action: Targeting the Inflammasome

This compound's therapeutic effect is achieved through the direct inhibition of Caspase-1, an enzyme also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 itself is activated within a multi-protein complex called the inflammasome. The inflammasome assembles in response to various pathogenic and sterile danger signals, leading to the autocatalytic activation of pro-caspase-1. Activated Caspase-1 then proceeds to cleave pro-IL-1β into its active 17 kDa form, which is subsequently secreted from the cell.

By binding to the active site of Caspase-1, this compound's active metabolite, VRT-18858, prevents the processing of pro-IL-1β, thus halting the inflammatory cascade at a key upstream point.

Quantitative Data: Potency and Selectivity

This compound is a highly potent and selective inhibitor of Caspase-1. The following tables summarize the key quantitative metrics for this compound and its active form.

Table 1: In Vitro Inhibitory Activity of this compound (VX-740) against Caspase-1

| Parameter | Value | Reference(s) |

| Ki | 1.4 nM | [3][5] |

| IC50 | 1.3 nM | [1] |

Table 2: Selectivity Profile of this compound

Preclinical studies have demonstrated the high selectivity of this compound for Caspase-1 over other caspases, particularly those involved in apoptosis.

| Caspase Target | Inhibition | Reference(s) |

| Caspase-1 | Nanomolar (IC50 = 1.3 nM) | [1] |

| Caspase-3 | Micromolar | [1] |

| Caspase-8 | Micromolar | [1] |

Table 3: In Vivo Efficacy of this compound in Murine Models of Osteoarthritis

This compound has demonstrated significant efficacy in reducing joint damage in animal models of osteoarthritis.[4]

| Model | Treatment | Dosage | Outcome | Reference(s) |

| Collagenase-induced OA (Balb/c mice) | This compound (oral gavage) | 12.5 and 50 mg/kg (twice daily) | Significant reduction in OA (13-22%) | [4] |

| Spontaneous OA (STR/1N mice) | This compound (in food) | 4200 ppm | Significant reduction in OA | [4] |

| Spontaneous OA (STR/1N mice) | This compound (in food) | 4200 ppm | 59% reduction in urinary HP cross-links | [4] |

| Spontaneous OA (STR/1N mice) | This compound (in food) | 4200 ppm | 84% reduction in the ratio of HP/LP cross-links | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound's active form on recombinant human Caspase-1.

Materials:

-

Recombinant human Caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

This compound active form (VRT-18858) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare serial dilutions of the this compound active form in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor to each well. Include wells with DMSO only as a vehicle control.

-

Add 25 µL of recombinant human Caspase-1 (at a final concentration that gives a linear rate of substrate cleavage) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the Caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well.

-

Immediately begin kinetic readings on a fluorometric plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular IL-1β Release Assay

This protocol details the measurement of IL-1β release from human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) and the effect of this compound.

Materials:

-

Human PBMCs or THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound (prodrug form for cellular assays) dissolved in DMSO

-

Human IL-1β ELISA kit

-

96-well cell culture plate

-

Centrifuge

Procedure:

-

Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well). For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.

-

Induce inflammasome activation and IL-1β release by adding ATP to a final concentration of 5 mM and incubate for an additional 30-60 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibition of IL-1β release by this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Caspase-1 that effectively blocks the processing and release of the pro-inflammatory cytokine IL-1β. Its oral bioavailability and demonstrated efficacy in preclinical models of inflammatory disease highlight its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of the IL-1β pathway and the development of novel anti-inflammatory therapies. Further investigation into the clinical applications of this compound and similar Caspase-1 inhibitors is warranted.

References

- 1. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]

Pralnacasan: A Technical Guide to its Application as a Chemical Probe for Caspase-1 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pralnacasan (VX-740), a potent and selective inhibitor of Caspase-1. This compound serves as a critical chemical probe for investigating the role of the inflammasome and Caspase-1 in inflammatory signaling pathways. This document details its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for its use in research settings.

Introduction: The Role of this compound in Caspase-1 Research

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2][3] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[4][5][6] Upon activation, Caspase-1 is responsible for the proteolytic cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[2][3][4] It also cleaves Gasdermin-D to induce pyroptosis, a pro-inflammatory form of programmed cell death.[4]

Given its central role in inflammation, Caspase-1 is a significant therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.[1][2][3] Chemical probes are indispensable tools for dissecting the function of specific enzymes like Caspase-1 within these complex biological pathways.

This compound (also known as VX-740 or HMR 3480) is a potent, selective, non-peptide, and orally bioavailable inhibitor of Caspase-1.[7][8][9] It is a prodrug that is metabolized to its active form, which acts as a reversible, covalent inhibitor of the Caspase-1 active site.[2][3] Despite the discontinuation of its clinical development due to liver abnormalities observed in long-term, high-dose animal studies, this compound remains a valuable and widely used tool for the preclinical investigation of Caspase-1 biology.[1][10]

Mechanism of Action

This compound functions as a pseudosubstrate inhibitor that targets the catalytic cysteine residue within the active site of Caspase-1.[2][3] As a prodrug, it requires in vivo esterase cleavage to yield its active aldehyde form. This active metabolite then forms a reversible covalent bond with the catalytic cysteine, effectively blocking the enzyme's ability to bind and cleave its natural substrates like pro-IL-1β and pro-IL-18.[2][11] By inhibiting Caspase-1, this compound effectively suppresses the maturation and release of these key inflammatory mediators, thereby dampening the inflammatory response.

Quantitative Inhibitory Data

The potency and selectivity of this compound are critical attributes for its use as a chemical probe. The following table summarizes key quantitative data for this compound's inhibitory activity. Note that Ki and IC50 values, while related, are measured under different conditions and should be interpreted accordingly.[12][13][14]

| Target | Inhibitor | Parameter | Value (nM) | Reference |

| Caspase-1 (ICE) | This compound | Ki | 1.4 | [7][9] |

| Caspase-1 (ICE) | This compound | IC50 | 1.3 | [10] |

| Caspase-3 | This compound | IC50 | >1000 (Micromolar inhibition) | [10] |

| Caspase-8 | This compound | IC50 | >1000 (Micromolar inhibition) | [10] |

Note: The high IC50 values against Caspase-3 and -8 demonstrate this compound's selectivity for the inflammatory Caspase-1 over apoptotic caspases.

Caspase-1 Signaling Pathway

This compound inhibits the downstream effects of inflammasome activation. The canonical NLRP3 inflammasome pathway is a well-characterized signaling cascade that leads to Caspase-1 activation. The diagram below illustrates this pathway and the point of inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound to probe Caspase-1 function in various experimental systems.

This protocol measures the direct inhibitory effect of this compound on recombinant human Caspase-1. Luminescence- or fluorescence-based commercial kits are widely available.[15][16][17]

Materials:

-

Recombinant human Caspase-1

-

Caspase-1 substrate (e.g., Z-WEHD-aminoluciferin for luminescence or Ac-YVAD-AMC for fluorescence)

-

Assay buffer (provided with kits)

-

This compound (and its active metabolite, if available)

-

96-well white or black opaque plates

-

Plate reader (luminometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or vehicle control, e.g., DMSO)

-

Recombinant Caspase-1 enzyme

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the Caspase-1 substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a plate reader. Measure luminescence or fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, or as a single endpoint reading after a defined incubation period (e.g., 1 hour) at room temperature, protected from light.[16][17]

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol uses murine bone marrow-derived macrophages (BMDMs) or the J774A.1 macrophage cell line to assess this compound's ability to block inflammasome activation in a cellular context.[15][18][19][20]

Materials:

-

BMDMs or J774A.1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) for priming

-

ATP or Nigericin for activation

-

This compound

-

ELISA kit for murine IL-1β

-

Reagents for Western blotting (antibodies for Caspase-1 p20 subunit)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Plate BMDMs or J774A.1 cells in a 12-well or 24-well plate at an appropriate density (e.g., 0.5 x 10^6 cells/well) and allow them to adhere overnight.[15][21]

-

Inhibitor Pre-treatment: Remove the medium and replace it with fresh, serum-free medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

Priming (Signal 1): Add LPS to a final concentration of 100-500 ng/mL to each well. Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[15][21]

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (2-5 mM) or Nigericin (5-10 µM), to the wells. Incubate for an additional 1-2 hours.[15][21]

-

Sample Collection:

-

Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube for analysis.

-

Lyse the remaining adherent cells in RIPA buffer or a similar lysis buffer for Western blot analysis.

-

-

Downstream Analysis:

-

ELISA: Measure the concentration of secreted IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Western Blot: Analyze cell lysates and/or concentrated supernatants for the presence of the cleaved (active) p20 subunit of Caspase-1.[21]

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis-induced cell lysis.[18][21]

-

This protocol is adapted from studies demonstrating the efficacy of this compound in reducing joint damage in mouse models of osteoarthritis (OA), showcasing its utility as a probe in vivo.[7][22]

Materials:

-

Female Balb/c mice or male STR/1N mice (prone to spontaneous OA)

-

Collagenase (for induced OA model)

-

This compound

-

Oral gavage needles

-

Histology equipment and reagents (for joint damage assessment)

-

HPLC (for biomarker analysis)

Procedure:

-

Model Induction (Collagenase Model): Induce OA in Balb/c mice via intra-articular injection of collagenase into the knee joint.

-

This compound Administration:

-

Prepare this compound for oral administration. For the collagenase model, doses such as 12.5, 25, and 50 mg/kg can be administered twice daily via oral gavage.[22]

-

For the spontaneous STR/1N model, this compound can be mixed into the animal feed at concentrations like 700 or 4200 ppm.[22]

-

Treatment duration can range from several weeks to months depending on the model.

-

-

Monitoring: Monitor animal weight and general health throughout the study. This compound has been shown to be well-tolerated in these models.[7][22]

-

Endpoint Analysis:

-

Histopathology: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological processing (decalcification, sectioning, and staining with Safranin O/Fast Green) to assess cartilage damage, osteophyte formation, and synovial inflammation using a semi-quantitative scoring system.[22]

-

Biomarkers: In some models, urine can be collected to measure levels of collagen cross-links (HP and LP) by HPLC, which serve as indicators of joint damage.[22]

-

-

Data Analysis: Compare the histopathological scores and biomarker levels between the this compound-treated groups and the vehicle control group to determine the effect of Caspase-1 inhibition on disease progression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based experiment designed to test the efficacy of this compound on inflammasome activation.

Conclusion

This compound is a highly potent and selective Caspase-1 inhibitor that serves as an invaluable chemical probe for elucidating the role of the inflammasome in health and disease. Its oral bioavailability makes it suitable for both in vitro and in vivo studies.[1][7][10] While its clinical development was halted, its well-characterized mechanism of action and selectivity profile ensure its continued importance in preclinical research. By using this compound, researchers can effectively modulate the Caspase-1 pathway to investigate its contribution to various inflammatory pathologies, validate it as a therapeutic target, and explore the downstream consequences of its inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Caspase 1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound (VX-740) | Interleukin-1β Converting Enzyme Inhibitor | DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 16. Caspase activity assays [protocols.io]

- 17. promega.com [promega.com]

- 18. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pralnacasan's Precision Strike: A Deep Dive into Its Target Selectivity Profile

For researchers, scientists, and drug development professionals, this in-depth technical guide dissects the target selectivity profile of pralnacasan (VX-740), a potent, orally bioavailable, and reversible inhibitor of caspase-1. This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and the experimental methodologies employed in its evaluation.

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-018858. This active form is a non-peptide inhibitor of the interleukin-1β converting enzyme (ICE), more commonly known as caspase-1.[1] Caspase-1 plays a pivotal role in the inflammatory process by proteolytically maturing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting this key enzyme, this compound effectively blocks the production of these potent inflammatory mediators.

Quantitative Selectivity Profile

The selectivity of a therapeutic agent is a critical determinant of its efficacy and safety. This compound has been characterized as a potent and selective inhibitor of caspase-1. The following table summarizes the available quantitative data on the inhibitory activity of this compound's active metabolite against a panel of human caspases.

| Target | Inhibition Constant (Ki) | IC50 |

| Caspase-1 | 1.4 nM[2][3] |

Note: Comprehensive quantitative data for a full panel of caspases remains largely within proprietary Vertex Pharmaceuticals documentation. The available public literature primarily emphasizes its high potency for caspase-1 with notations of significantly lower, micromolar-range inhibition for other caspases.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound's therapeutic potential stems from its direct inhibition of caspase-1. The signaling pathway influenced by this compound is central to the innate immune response.

Experimental Protocols

The determination of the target selectivity profile of this compound involves a series of in vitro enzymatic assays. While the specific proprietary protocols from Vertex Pharmaceuticals are not publicly available, a generalized, representative protocol for a caspase-1 inhibition assay is detailed below.

Generalized Caspase-1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against recombinant human caspase-1.

1. Materials and Reagents:

-

Recombinant Human Caspase-1: Purified, active enzyme.

-

Assay Buffer: Typically contains HEPES, sucrose, CHAPS, and DTT.

-

Fluorogenic Substrate: A peptide substrate for caspase-1 conjugated to a fluorophore, such as Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al 7-amino-4-trifluoromethylcoumarin).

-

Test Compound: this compound (or its active metabolite, VRT-018858) serially diluted to various concentrations.

-

Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

-

Negative Control: Vehicle (e.g., DMSO).

-

Assay Plates: Black, flat-bottom 96-well microplates suitable for fluorescence measurements.

2. Assay Procedure:

-

Enzyme Preparation: The recombinant human caspase-1 is diluted to a final working concentration in the assay buffer.

-

Plate Setup:

-

To appropriate wells of the 96-well plate, add the serially diluted test compound.

-

Add the positive and negative controls to their respective wells.

-

-

Enzyme Addition: Add the diluted caspase-1 to all wells except for the blank (no enzyme) controls.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: The fluorescence intensity is measured at regular intervals over a specific period (e.g., 30-60 minutes) using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.

Off-Target Selectivity Profile

While the primary focus of this compound's development was on its interaction with caspases, a thorough understanding of its broader off-target profile is essential for a complete safety assessment. Preclinical development of therapeutic candidates typically involves screening against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.

Due to the proprietary nature of much of the preclinical data, a comprehensive public list of off-target screening results for this compound is not available. However, the clinical development of this compound was halted due to liver toxicity observed in long-term animal studies, suggesting potential off-target effects or metabolite-related toxicity in the liver that were not predicted by initial in vitro screening.

Conclusion

This compound is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade. Its mechanism of action is well-defined, and it has demonstrated significant efficacy in preclinical models of inflammatory diseases. While its clinical development was halted due to toxicity concerns, the study of this compound has provided valuable insights into the therapeutic potential of caspase-1 inhibition and serves as an important case study in drug development. The data and methodologies presented in this guide offer a foundational understanding of this compound's target selectivity profile for researchers and professionals in the field.

References

Pralnacasan: A Deep Dive into its Pharmacokinetics and Discontinued Development

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Pralnacasan (also known as HMR 3480 or VX-740) is an orally bioavailable prodrug of a potent, non-peptide inhibitor of caspase-1, an enzyme critical to the inflammatory process.[1][2] Developed by Vertex Pharmaceuticals and Aventis Pharma, it was investigated for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Despite showing promise as a modulator of the inflammatory cascade, the clinical development of this compound was halted in November 2003.[2] The suspension of Phase II clinical trials was a voluntary decision following the discovery of liver abnormalities in a nine-month animal toxicity study at high doses.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetics of this compound, its mechanism of action through the caspase-1 signaling pathway, and the toxicological findings that led to the cessation of its development. Due to the discontinuation of its development, detailed quantitative pharmacokinetic data and specific experimental protocols are not widely available in the public domain. This document synthesizes the available information to serve as a resource for researchers in the field of inflammatory drug development.

Introduction

This compound is a dipeptide that acts as a prodrug, being converted in vivo to its active metabolite, RU 36384/VRT-18858.[3] The primary therapeutic target of this compound is the interleukin-1beta converting enzyme (ICE), more commonly known as caspase-1.[1] By inhibiting this enzyme, this compound was designed to block the production of mature pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators in a variety of inflammatory diseases.[4][5]

Mechanism of Action: The Caspase-1 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activity of caspase-1. Caspase-1 is a central component of a multiprotein complex called the inflammasome.[1][5] The activation of the inflammasome is a key event in the innate immune response to pathogens and other danger signals.

The canonical inflammasome pathway, which this compound targets, can be summarized as follows:

-

Priming Signal: The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of pro-IL-1β and other inflammasome components through the activation of transcription factors like NF-κB.

-

Activation Signal: A second signal, such as ion flux, reactive oxygen species (ROS), or lysosomal damage, triggers the assembly of the inflammasome complex.

-

Inflammasome Assembly: Sensor proteins, such as those from the NLR family (e.g., NLRP3), oligomerize and recruit the adaptor protein ASC.

-

Caspase-1 Activation: Pro-caspase-1 is recruited to the inflammasome complex, leading to its dimerization and auto-activation through proteolytic cleavage.[5]

-

Cytokine Maturation and Secretion: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[5]

This compound's active metabolite directly inhibits the enzymatic activity of activated caspase-1, thereby preventing the maturation and secretion of IL-1β and IL-18.

Signaling Pathway Diagram

Pharmacokinetics: A Qualitative Overview

Due to the early termination of its clinical development, a comprehensive public record of the pharmacokinetic profile of this compound is not available. The following represents a qualitative summary based on limited information.

Absorption

This compound was designed to be orally bioavailable.[1] As a prodrug, it is absorbed in the gastrointestinal tract and subsequently converted to its active metabolite.

Distribution

Specific data on the volume of distribution and protein binding of this compound and its active metabolite are not publicly available.

Metabolism

This compound is metabolized to its active form, RU 36384/VRT-18858.[3] Further details on the specific enzymes involved in this conversion and subsequent metabolic pathways have not been published.

Excretion

Information regarding the routes and extent of excretion of this compound and its metabolites is not available in the public domain.

Preclinical Studies and Toxicological Findings

Preclinical Efficacy Models

This compound demonstrated efficacy in animal models of inflammatory diseases. For instance, in a murine model of osteoarthritis, orally administered this compound was shown to reduce joint damage.[3]

Animal Toxicology and Discontinuation of Development

The development of this compound was halted due to findings from a nine-month animal toxicity study.[2] This study revealed liver abnormalities in animals exposed to high doses of the drug.[1] While no similar liver toxicity had been observed in human trials at the time of discontinuation, the preclinical findings were significant enough to warrant a voluntary suspension of the Phase II clinical program by Vertex Pharmaceuticals and Aventis Pharma.[1][2] The specific nature of the liver abnormalities (e.g., the histopathological findings) has not been detailed in publicly available documents.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following provides a general overview of the types of methodologies that would have been employed.

Preclinical Pharmacokinetic Studies

-

Animal Models: Typically, rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species would be used.

-

Dosing: Single and multiple ascending doses would be administered via oral and intravenous routes to determine key pharmacokinetic parameters.

-

Sample Collection: Serial blood samples would be collected at various time points post-dosing. Urine and feces would also be collected to assess excretion.

-

Bioanalysis: A validated bioanalytical method, likely high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentrations of this compound and its active metabolite in biological matrices.

Clinical Pharmacokinetic Studies (Phase I)

-

Study Population: Healthy volunteers would be enrolled.

-

Study Design: Single and multiple ascending dose studies would be conducted in a controlled clinical setting.

-

Assessments: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), safety, and tolerability would be assessed.

Experimental Workflow Diagram

Conclusion

This compound was a promising anti-inflammatory agent that targeted a key node in the inflammatory signaling cascade. Its development was unfortunately curtailed by preclinical safety signals, specifically liver toxicity in long-term animal studies. The case of this compound underscores the critical importance of long-term toxicology studies in drug development and highlights the challenges of translating preclinical safety data to the clinical setting. While the lack of detailed, publicly available pharmacokinetic data prevents a complete quantitative analysis, the information that is available provides valuable insights for researchers working on novel anti-inflammatory therapies, particularly those targeting the inflammasome pathway. The lessons learned from the development of this compound continue to be relevant in the ongoing quest for safe and effective treatments for inflammatory diseases.

References

Pralnacasan: A Technical Guide to a Pioneering Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1. Developed by Vertex Pharmaceuticals, it represented a significant therapeutic approach for inflammatory diseases by targeting the maturation of key pro-inflammatory cytokines, IL-1β and IL-18. Despite promising preclinical and early clinical results, its development was halted in Phase II clinical trials due to long-term toxicity findings in animal studies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide[1] |

| CAS Number | 192755-52-5[1] |

| Molecular Formula | C₂₆H₂₉N₅O₇[1] |

| SMILES | CCO[C@H]1--INVALID-LINK--NC(=O)[C@@H]2CCCN3N2C(=O)--INVALID-LINK--NC(=O)C4=NC=CC5=CC=CC=C54[1] |

| Synonyms | VX-740, HMR 3480[2] |

Physicochemical Properties

A summary of the computed and experimental physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including absorption and distribution.

| Property | Value | Source |

| Molecular Weight | 523.5 g/mol | PubChem[1] |

| logP | 0.16 | ALOGPS[3] |

| Water Solubility | 0.387 mg/mL | ALOGPS[3] |

| pKa (Strongest Acidic) | 12.26 | Chemaxon[3] |

| pKa (Strongest Basic) | 2.49 | Chemaxon[3] |

| Hydrogen Bond Donors | 2 | Chemaxon[3] |

| Hydrogen Bond Acceptors | 7 | Chemaxon[3] |

| Rotatable Bond Count | 6 | Chemaxon[3] |

| Polar Surface Area | 147.24 Ų | Chemaxon[3] |

Mechanism of Action: Targeting the Inflammasome

This compound is a prodrug that is converted in vivo to its active metabolite, VRT-018858. This active form is a reversible and specific inhibitor of caspase-1.[4] Caspase-1 is a critical cysteine protease that functions as the effector enzyme within a multi-protein complex called the inflammasome.

The inflammasome is a key component of the innate immune system. It assembles in response to various pathogenic and sterile danger signals, known as PAMPs (Pathogen-Associated Molecular Patterns) and DAMPs (Damage-Associated Molecular Patterns), respectively. Upon activation, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.

Activated caspase-1 then proteolytically cleaves the inactive precursors of two potent pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, IL-1β and IL-18. These cytokines are then secreted and play a central role in initiating and sustaining inflammatory responses. By inhibiting caspase-1, this compound effectively blocks this crucial step in the inflammatory cascade.

Biological Properties and Therapeutic Potential

This compound's ability to inhibit the production of IL-1β and IL-18 made it a promising candidate for treating a range of inflammatory conditions.

In Vitro Efficacy

This compound, through its active metabolite, is a potent inhibitor of caspase-1.

| Parameter | Value | Target |

| Ki | 1.4 nM | Caspase-1 / ICE[2] |

Preclinical In Vivo Efficacy

Preclinical studies in animal models of inflammatory diseases demonstrated the therapeutic potential of this compound. Notably, it was shown to be effective in murine models of osteoarthritis, where it reduced joint damage.[5] In these studies, this compound treatment significantly ameliorated the histopathological damage of the knee joint compartments.[2]

Clinical Development and Discontinuation

This compound advanced into Phase II clinical trials for the treatment of rheumatoid arthritis. However, in November 2003, Vertex and their partner Aventis announced the voluntary suspension of these trials. The decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities at high doses.[1] While similar liver toxicity had not been observed in human trials at that point, the preclinical findings prompted the discontinuation of its development.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Caspase-1 Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against recombinant human caspase-1.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically consists of HEPES buffer at pH 7.4, containing salts (e.g., NaCl), a chelating agent (EDTA), a reducing agent (DTT), and a detergent (e.g., CHAPS).

-

Enzyme Solution: Recombinant human caspase-1 is diluted to the desired final concentration (e.g., 2 nM) in cold assay buffer immediately before use.

-

Test Compound: this compound (or its active metabolite) is serially diluted in DMSO and then further diluted in assay buffer to achieve the final test concentrations.

-

Substrate Solution: A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), is diluted in assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate format.

-

To each well, add the assay buffer, diluted enzyme solution, and the test compound at various concentrations. Control wells include enzyme without inhibitor (100% activity) and wells without enzyme (background).

-

The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the substrate solution to all wells.

-

The plate is incubated at room temperature, protected from light, for 1-2 hours to allow for substrate cleavage.

-

-

Data Acquisition and Analysis:

-

The fluorescence generated by the cleavage of the AFC moiety from the substrate is measured using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the control wells.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Collagenase-Induced Osteoarthritis (CIOA) Mouse Model

This model was used to assess the disease-modifying potential of this compound on osteoarthritis.

Methodology:

-

Animal Model: Female Balb/c mice are typically used for this model.

-

Induction of Osteoarthritis:

-

Mice are anesthetized.

-

Osteoarthritis is induced by two intra-articular injections of bacterial collagenase into the knee joint, for example, on day 0 and day 2. This procedure destabilizes the joint by damaging ligaments, leading to OA development.

-

-

Drug Administration:

-

This compound is formulated for oral administration.

-

Treatment begins after the induction phase. Mice are dosed via oral gavage twice daily with this compound at various concentrations (e.g., 12.5, 25, and 50 mg/kg) or with a vehicle control for a period of several weeks (e.g., 6 weeks).[5]

-

-

Endpoint Analysis and Histopathology:

-

At the end of the treatment period, the animals are euthanized.

-

The knee joints are harvested, fixed in formalin, and decalcified.

-

The joints are then embedded in paraffin, sectioned, and stained with dyes such as Safranin O (for proteoglycan visualization) and Fast Green.

-

The severity of osteoarthritis is assessed using a semi-quantitative histopathological scoring system, such as the Osteoarthritis Research Society International (OARSI) criteria. This involves grading cartilage degradation, osteophyte formation, and other joint changes.

-

Summary and Conclusion

This compound was a pioneering small molecule inhibitor of caspase-1 that showed significant promise as an oral anti-inflammatory agent. Its development provided valuable insights into the therapeutic potential of targeting the inflammasome pathway for diseases like rheumatoid arthritis and osteoarthritis. Although its clinical progression was halted due to safety concerns in long-term preclinical studies, the research surrounding this compound has paved the way for the development of other inflammasome-targeting therapies. The detailed chemical, biological, and methodological data presented in this guide serve as a valuable technical resource for scientists and researchers working in the fields of inflammation, immunology, and drug discovery.

References

Methodological & Application

Pralnacasan In Vivo Administration Protocol for Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralnacasan (VX-740) is a potent and selective, non-peptide inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. By inhibiting caspase-1, this compound effectively blocks the production of these key cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.

These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on established experimental models of osteoarthritis and colitis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a prodrug that is orally bioavailable.[1] In vivo, it is converted to its active form, which then inhibits caspase-1. This inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18, thereby reducing the levels of mature, secreted IL-1β and IL-18. These cytokines are central mediators of inflammation, and their reduction is believed to be the primary mechanism by which this compound exerts its anti-inflammatory effects.

Signaling Pathway of this compound Action

Caption: this compound inhibits active Caspase-1, blocking cytokine processing.

Data Presentation

| Parameter | Osteoarthritis Model | Colitis Model |

| Mouse Strain | Balb/c (female)[2], STR/1N (male)[2] | C57BL/6[3], BALB/c[4] |

| Administration Route | Oral Gavage[2], Food Mixture[2] | Intraperitoneal (IP)[3][4], Oral[4] |

| Dosage | 12.5, 25, 50 mg/kg (twice daily)[2] | 50 mg/kg (twice daily)[3] |

| 700, 4200 ppm (in food)[2] | Not specified for oral route[4] | |

| Frequency | Twice daily[2] | Twice daily[3], Every day[4] |

| Duration | Up to 6 weeks[2] | Up to 11 days[3] |

| Vehicle | Not explicitly stated; a common vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be used for oral gavage. For IP, sterile saline is recommended. | Not explicitly stated; sterile saline is a suitable vehicle for IP injection. |

| Observed Effects | Reduced joint damage[2] | Reduced clinical score of colitis[3][4], Reduced IL-18 and IFN-γ levels[3] |

Experimental Protocols

Experimental Workflow for a Murine Colitis Study

Caption: Workflow for a typical in vivo colitis study with this compound.

This compound Administration in a Murine Model of Osteoarthritis

This protocol is based on a study using a collagenase-induced osteoarthritis model in Balb/c mice.[2]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

-

Balance

-

Vortex mixer

Procedure:

-

Preparation of this compound Solution:

-

Calculate the required amount of this compound based on the desired dose (12.5, 25, or 50 mg/kg) and the number of animals.

-

Weigh the this compound accurately.

-

Prepare the vehicle (0.5% CMC in sterile water).

-

Suspend the this compound in the vehicle to the desired final concentration.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

-

-

Animal Dosing:

-

Weigh each mouse to determine the exact volume of the this compound suspension to be administered.

-

Administer the suspension via oral gavage. The volume should typically be in the range of 5-10 mL/kg.

-

Dosing should be performed twice daily.

-

-

Control Group:

-

Administer the vehicle alone to the control group of mice following the same procedure and schedule.

-

This compound Administration in a Murine Model of DSS-Induced Colitis

This protocol is based on studies using dextran sulfate sodium (DSS) to induce colitis in C57BL/6 and BALB/c mice.[3][4]

Materials:

-

This compound

-

Sterile, isotonic saline

-

Syringes

-

Needles (25-27 gauge)

-

Balance

Procedure:

-

Preparation of this compound Solution for Intraperitoneal Injection:

-

Calculate the required amount of this compound for a dose of 50 mg/kg.[3]

-

Dissolve the this compound in sterile saline to the desired final concentration. Ensure complete dissolution.

-

The solution should be sterile-filtered if not prepared aseptically.

-

-

Animal Dosing:

-

Weigh each mouse to determine the correct injection volume.

-

Administer the this compound solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse size, typically around 10 mL/kg.

-

Injections should be administered twice daily.[3]

-

-

Control Group:

-

Inject the control group with an equivalent volume of sterile saline following the same procedure and schedule.

-

Note on Oral Administration in Colitis Model: While oral administration in the DSS-induced colitis model has been reported to be effective, the specific dosage was not detailed in the available literature.[4] Researchers may consider adapting the dosages used in the osteoarthritis model (12.5-50 mg/kg) for oral administration in colitis studies, with appropriate justification and pilot testing.

Concluding Remarks

This compound has demonstrated efficacy in murine models of osteoarthritis and colitis, highlighting its potential as a modulator of inflammation. The protocols provided herein offer a foundation for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental design, ensuring adherence to institutional animal care and use guidelines. Further studies are warranted to elucidate the full pharmacokinetic profile of this compound in mice to optimize dosing regimens for future preclinical and clinical development.

References

- 1. Efficient Attenuation of Dextran Sulfate Sodium-Induced Colitis by Oral Administration of 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ICE inhibitor this compound prevents DSS-induced colitis in C57BL/6 mice and suppresses IP-10 mRNA but not TNF-alpha mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interleukin-1 beta-converting enzyme inhibitor this compound reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Pralnacasan as a Caspase-1 Inhibitor in Cell Culture

Introduction